molecular formula C6H14ClNO4 B11830379 (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride

(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride

Cat. No.: B11830379
M. Wt: 199.63 g/mol
InChI Key: ASOISZHLRDHELT-SIQASLMSSA-N
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Description

(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its pyrrolidine ring structure with hydroxymethyl groups and diol functionalities, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or other pyrrolidine derivatives.

    Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The diol functionalities can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and diol groups may participate in hydrogen bonding, coordination with metal ions, or other interactions that influence its biological or chemical activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with hydroxymethyl and diol functionalities. Examples include:

  • (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
  • (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrobromide

Uniqueness

The uniqueness of (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride lies in its specific stereochemistry and the presence of both hydroxymethyl and diol groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H14ClNO4

Molecular Weight

199.63 g/mol

IUPAC Name

(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride

InChI

InChI=1S/C6H13NO4.ClH/c8-1-3-5(10)6(11)4(2-9)7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1

InChI Key

ASOISZHLRDHELT-SIQASLMSSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@@H](N1)CO)O)O)O.Cl

Canonical SMILES

C(C1C(C(C(N1)CO)O)O)O.Cl

Origin of Product

United States

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